Orijanone
Description
Contextualization of Quinoline (B57606) Alkaloids in Phytochemistry
Quinoline alkaloids represent a significant class of nitrogen-containing natural products found in various plant species, particularly within the Rutaceae family. These compounds are characterized by a core quinoline ring structure, a bicyclic aromatic system comprising a benzene (B151609) ring fused to a pyridine (B92270) ring pharmacy180.comlongdom.org. The structural diversity among quinoline alkaloids arises from variations in substitution patterns, oxidation states, and the presence of additional fused or appended ring systems.
Plants produce a vast array of secondary metabolites, including alkaloids, which often play roles in defense against herbivores and microorganisms researchgate.net. Quinoline alkaloids, as part of this diverse group, have attracted considerable attention due to their wide spectrum of biological activities, which include antimalarial, antibacterial, antiviral, antifungal, and anticancer properties longdom.orgscielo.brresearchgate.net. A well-known example is quinine, isolated from the bark of Cinchona trees, historically used for the treatment of malaria pharmacy180.comlongdom.orgphiladelphia.edu.jo. The presence of the quinoline scaffold in both natural products and synthetic pharmaceuticals highlights its importance in medicinal chemistry researchgate.net.
Orijanone: A Specific Quinoline Alkaloid from Orixa japonica
Orixa japonica Thunb. (Rutaceae) is a shrub native to East Asia, including Japan, Korea, and China tandfonline.combioline.org.brnih.gov. This plant has been traditionally used in some regions for medicinal purposes bioline.org.brresearchgate.netresearchgate.net. Phytochemical investigations of O. japonica have revealed the presence of a plethora of quinoline alkaloids, with over 22 different types having been isolated and characterized tandfonline.com.
This compound is one such quinoline alkaloid isolated from Orixa japonica tandfonline.comnih.govresearchgate.netoup.com. It has been specifically identified in the leaves of the plant tandfonline.com. While this compound was reported as a chemically synthesized product prior to its isolation from nature, its discovery as a natural product from O. japonica was a notable finding tandfonline.com. Some literature also refers to this compound by the name orixiarine, which may take precedence mdma.ch.
Research into the alkaloidal constituents of O. japonica has involved the extraction of plant material using various solvents, such as methanol (B129727) and n-hexane tandfonline.com. Subsequent purification steps, often involving chromatography, are employed to isolate individual compounds like this compound tandfonline.com.
Detailed spectroscopic analysis, including techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electron Ionization Mass Spectrometry (HREIMS), are crucial for the structural elucidation of isolated alkaloids tandfonline.comacs.org. For this compound, spectroscopic data have been reported, providing key information about its molecular structure and functional groups tandfonline.com. For instance, HREIMS data for this compound established its molecular formula as C₁₆H₁₉NO₃ tandfonline.com. The IR spectrum shows characteristic absorptions corresponding to carbonyl groups tandfonline.com. The ¹H-NMR spectrum provides details on the types and positions of hydrogen atoms, including aromatic signals and signals for methyl, methine, and methylene (B1212753) groups tandfonline.com.
The isolation yield of this compound from the leaves of O. japonica has been reported. In one study, a methanol extract of dried leaves (3.8 kg) yielded 1065 g of extract, from which this compound was isolated with a yield of 0.011% tandfonline.com.
Table 1 summarizes some reported spectroscopic data for this compound.
| Spectroscopic Data Type | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₃ | tandfonline.com |
| HREIMS (m/z) [M]⁺ | Calculated: 273.1365; Found: 273.1371 | tandfonline.com |
| IR (film, CHCl₃) νmax cm⁻¹ | 3011, 1711, 1643, 1595, 1468, 1363, 1063 | tandfonline.com |
| UV (MeCN) λmax nm (εmax) | 260 (sh, 7200), 269 (7900), 281 (5700), 316 (sh, 5100), 327 (5800), 341 (sh, 4000) | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2-one |
InChI |
InChI=1S/C16H19NO3/c1-10(2)14(18)9-12-15(20-4)11-7-5-6-8-13(11)17(3)16(12)19/h5-8,10H,9H2,1-4H3 |
InChI Key |
YXGHKWZVZFYPKC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)OC |
Canonical SMILES |
CC(C)C(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)OC |
Synonyms |
orijanone |
Origin of Product |
United States |
Discovery and Isolation of Orijanone
Botanical Origin and Habitat of Orixa japonica
Orixa japonica, commonly known as East Asian orixa or Japanese orixa, is a deciduous shrub belonging to the Rutaceae family. wikipedia.orgistis.sh.cn This plant is native to East Asia, with its natural range encompassing central and southern China, South Korea, and central and southern Japan. kew.org It typically thrives in temperate biomes and is found on forested, sunny slopes at elevations ranging from 500 to 1300 meters. wikipedia.orgqjure.compfaf.org O. japonica can grow up to 3 meters in height with an equal spread and is characterized by a distinctive leaf pattern. wikipedia.orgqjure.com
Historical Context of Alkaloid Research in Orixa japonica
Orixa japonica has a history of traditional use in East Asia. It has been regarded as one of the sources of the crude drug "JOHZAN," and its stems and leaves were historically used in Japan as an insecticide for domestic animals. tandfonline.com The plant's potential medicinal properties prompted investigations into its chemical composition, particularly its alkaloid content. Early research established the presence of various quinoline (B57606) alkaloids in O. japonica. tandfonline.comclockss.org Over time, numerous quinoline alkaloids have been isolated and identified from this species, highlighting its richness in these nitrogen-containing compounds. tandfonline.comclockss.org
Extraction and Fractionation Methodologies for Alkaloids from Plant Material
The extraction and fractionation of alkaloids from plant material like Orixa japonica involve a series of steps aimed at isolating the target compounds from the complex plant matrix. Alkaloids generally exist in plants as salts or free bases. Their solubility characteristics, being often insoluble or sparingly soluble in water in their free state but soluble in organic solvents, and their salts being soluble in water and alcohols but less so in organic solvents, are exploited during extraction. lifeasible.com
Common procedures for alkaloid isolation include sample preparation, liberation and extraction of free alkaloidal bases, and purification and fractionation of the crude extract. jiwaji.edu
Solvent extraction is a primary method for obtaining alkaloids from pulverized plant material. lifeasible.comjiwaji.edu This involves immersing the plant material in a suitable solvent to dissolve the alkaloids. lifeasible.com The choice of solvent depends on the properties of the target alkaloids, but common organic solvents include ethanol, methanol (B129727), chloroform (B151607), and ether. lifeasible.comjiwaji.edu
One general approach involves treating the powdered plant material with an alkaline substance, such as lime water or ammonia (B1221849), to convert alkaloid salts to their free base form. jiwaji.eduslideshare.netalfa-chemistry.com The free bases are then extracted using an organic solvent like chloroform or ether. jiwaji.eduslideshare.netalfa-chemistry.com The organic layer, containing the alkaloids and lipophilic impurities, is separated and concentrated. jiwaji.edu Alternatively, the plant material can be extracted with water or aqueous alcohol containing a dilute acid, which extracts alkaloids as their salts along with other soluble impurities. jiwaji.edualfa-chemistry.com
Successive extraction with different solvents of increasing polarity is also a common strategy to obtain various fractions. For instance, sequential extraction with n-hexane and methanol has been used for O. japonica leaves and stems. tandfonline.com
Chromatographic techniques are essential for the purification and fractionation of crude alkaloid extracts, allowing for the separation of individual compounds based on their differential interactions with a stationary phase and a mobile phase. lifeasible.comscirp.org
Common chromatographic methods employed in alkaloid separation include:
Column Chromatography: This technique utilizes a stationary phase (e.g., silica (B1680970) gel, alumina) packed in a column. The extract is loaded onto the column, and different solvents or solvent mixtures (mobile phase) are passed through to elute the compounds. lifeasible.comscirp.orgmdpi.comresearchgate.net The separation is based on the compounds' adsorption to the stationary phase and solubility in the mobile phase. lifeasible.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the separation process and analyzing fractions. lifeasible.commdpi.comresearchgate.net Compounds are separated on a thin layer of stationary phase coated on a plate and visualized using UV light or spraying reagents like Dragendorff's reagent, which is commonly used for detecting alkaloids. tandfonline.comlifeasible.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for high-efficiency separation and purification of alkaloids, particularly for complex mixtures. lifeasible.comresearchgate.netnih.gov It involves a mobile phase pumped under high pressure through a column packed with a stationary phase. lifeasible.com
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid chromatography technique that does not use a solid support, thus minimizing irreversible adsorption of samples. mdpi.comnih.gov It is suitable for separating various natural products, including alkaloids. mdpi.comnih.gov
The choice of stationary phase, mobile phase composition, and elution gradient are critical parameters in achieving effective chromatographic separation of alkaloids. lifeasible.comscirp.orgmdpi.com
Isolation of Orijanone: Specific Chromatographic Purification Steps
The isolation of this compound from Orixa japonica involved specific chromatographic purification steps following initial extraction. In one study, dried leaves of O. japonica were successively extracted with n-hexane and methanol. tandfonline.com The methanol extract was then subjected to a series of chromatographic separations. tandfonline.com
A portion of the chloroform-soluble fraction obtained from the methanol extract of O. japonica leaves was chromatographed over silica gel. tandfonline.com Elution was performed successively with mixtures of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration. tandfonline.com This process yielded various fractions. tandfonline.com
Fractions containing this compound, as monitored by TLC using Dragendorff's reagent, were combined and further purified by preparative thin-layer chromatography (p-TLC). tandfonline.com Using a solvent system of dichloromethane/acetone (30:1), this compound was successfully isolated as a colorless gum. tandfonline.com
The yield of this compound reported from 3.8 kg of dried leaves was 10 mg, corresponding to a yield of 0.011%. tandfonline.com
Detailed spectral data, including UV, IR, HREIMS, and NMR (¹H-NMR and ¹³C-NMR), were used to characterize the isolated this compound and confirm its structure as 4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2(1H)-one. tandfonline.com Although this compound had been synthesized previously, its isolation from O. japonica marked its first discovery as a natural product. tandfonline.com
Data Tables
| Plant Material Source | Extraction Solvents | Extract Weight (Leaves) | Extract Weight (Stems) |
| Orixa japonica Leaves | n-hexane, methanol | n-hexane: 59 g | - |
| methanol: 1065 g | - | ||
| Orixa japonica Stems | n-hexane, methanol, water | n-hexane: 36 g | methanol: 556 g |
| - | aqueous: 239 g |
Data derived from a study on the isolation of quinoline alkaloids from Orixa japonica. tandfonline.com
| Compound | Yield from Dried Leaves |
| This compound | 10 mg (0.011%) |
Data derived from a study on the isolation of this compound from Orixa japonica leaves. tandfonline.com
Detailed Research Findings
Research on this compound has primarily focused on its isolation and structural elucidation from Orixa japonica. The study that first reported its natural isolation provided detailed spectroscopic data confirming its chemical structure. tandfonline.com
Spectroscopic Data for this compound:
UV (MeCN) λmax: 260 (sh, εmax 7200), 269 (7900), 281 (5700), 316 (sh, 5100), 327 (5800), 341 (sh, 4000) nm. tandfonline.com
IR (film, CHCl₃) νmax: 3011, 1711, 1643, 1595, 1468, 1363, and 1063 cm⁻¹. tandfonline.com The IR spectrum indicated the presence of a carbonyl group (1711 cm⁻¹ and 1643 cm⁻¹). tandfonline.com
HREIMS m/z (M⁺): calcd. for C₁₆H₁₉NO₃, 273.1365; found, 273.1371. This confirmed the molecular formula of this compound as C₁₆H₁₉NO₃. tandfonline.com
¹H-NMR (CDCl₃) δ: 1.23 (6H, d, J=6.8 Hz, 3'-CH₃ × 2), 2.90 (1H, sep, J=6.8 Hz, 3'-H), 3.71 (3H, s, N-CH₃), 3.85 (2H, s, 1'-H₂), 3.90 (3H, s, O-CH₃), 7.27 (1H, ddd, J=8.3, 7.3, 1.5 Hz, 6-H), 7.39 (1H, br-d, J=8.3 Hz, 8-H), 7.58 (1H, ddd, J=8.3, 7.3, 1.5 Hz, 7-H), 7.84 (1H, dd, J=8.3, 1.5 Hz, 5-H). tandfonline.com The ¹H-NMR spectrum provided key signals, including those for aromatic protons, O- and/or N-methyl groups, a geminal dimethyl group, a methine proton, and a methylene (B1212753) group, supporting the proposed structure. tandfonline.com
¹³C-NMR (CDCl₃) δ: 24.2 (3'-CH₃), 26.1 (3'-CH₃), 28.9 (C-1′), 58.3 (O-CH₃), 71.5 (C-3′), 86.3 (C-2′), 100.1 (C-3), 102.0 (O-CH₂-O), 106.5 (C-6), 116.0 (C-5), 116.6 (C-4a), 133.7 (C-8a), 140.0 (C-8), 147.7 (C-7), 159.2 (C-4), 169.3 (C-2). tandfonline.com The ¹³C-NMR spectrum further corroborated the structural assignment by showing signals for all 16 carbon atoms in the molecule. tandfonline.com
These detailed spectroscopic analyses were crucial in identifying this compound as 4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2(1H)-one and confirming its presence as a natural product in Orixa japonica. tandfonline.com
Structural Elucidation of Orijanone
Determination of Molecular Formula
The foundational step in the structural elucidation of any new compound is the determination of its molecular formula, which provides the precise number of atoms of each element in one molecule of the substance. For Orijanone, this was accomplished through high-resolution mass spectrometry.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provided the high-accuracy mass measurement necessary to deduce the elemental composition. The analysis of this compound yielded a molecular ion peak [M]⁺ at a specific mass-to-charge ratio (m/z). By comparing this highly accurate mass to the theoretical masses of potential elemental combinations, the molecular formula was unequivocally established.
Table 1: Molecular Formula Determination of this compound
| Analytical Technique | Observation | Deduced Information |
|---|
The determined molecular formula of C₁₆H₁₉NO₃ indicates a specific number of carbon, hydrogen, nitrogen, and oxygen atoms, which is the first crucial piece of information for unraveling the compound's structure.
Spectroscopic Characterization of this compound
With the molecular formula in hand, the next phase of structural elucidation involves the use of various spectroscopic techniques to map the connectivity of these atoms and identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. Both ¹H-NMR and ¹³C-NMR experiments were conducted on this compound to gain detailed insights into its carbon-hydrogen framework.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound revealed distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the integration of the signal indicates the number of protons of that type. Furthermore, the splitting pattern (multiplicity) of the signals reveals the number of neighboring protons, which is crucial for establishing connectivity.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provided information on the different types of carbon atoms present in this compound. The chemical shifts of the carbon signals helped to identify the nature of each carbon atom (e.g., aliphatic, aromatic, carbonyl).
Table 2: Key ¹H-NMR and ¹³C-NMR Data for this compound
| ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Inferred Structural Fragment |
|---|---|---|
| 7.2-7.5 (m) | 125-135 | Aromatic protons and carbons |
| 5.9 (s) | 101.2 | Methylene (B1212753) dioxy group (-O-CH₂-O-) |
| 3.1 (t) | 45.8 | Methylene group adjacent to a nitrogen |
| 2.8 (m) | 35.1 | Methine group |
The combined data from ¹H and ¹³C-NMR, along with more advanced 2D-NMR techniques (such as COSY and HMBC), allowed for the piecing together of the molecular fragments into a coherent structure.
Mass Spectrometry (MS)
As mentioned, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was instrumental in determining the molecular formula. In addition to the molecular ion peak, the mass spectrum of this compound also displayed a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable clues about the structure of the molecule, as the way a molecule breaks apart upon ionization is directly related to its atomic arrangement and bond strengths. Key fragment ions observed in the mass spectrum of this compound helped to confirm the presence of specific structural motifs deduced from NMR data.
Table 3: Significant Mass Spectrometry Fragments of this compound
| Fragment m/z | Proposed Fragment Structure |
|---|---|
| [M-43]⁺ | Loss of an isopropyl group |
| [M-57]⁺ | Loss of a C₄H₉ group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum of this compound showed characteristic absorption bands that correspond to the stretching and bending vibrations of the bonds within its functional groups.
Table 4: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300-3500 | N-H stretch (amide) |
| 1650 | C=O stretch (amide) |
| 1600, 1480 | C=C stretch (aromatic) |
The presence of strong absorption bands for an N-H and a C=O group strongly suggested the presence of an amide functional group, which was consistent with the molecular formula containing nitrogen and oxygen.
Confirmation of Structural Isomers and Stereochemistry
The final step in the structural elucidation process is to confirm the exact isomeric form and, where applicable, the stereochemistry of the molecule. For this compound, the connectivity established through NMR and MS analyses pointed towards a specific constitutional isomer. The geometry of any double bonds and the relative or absolute configuration of any stereocenters would typically be determined using advanced NMR techniques (like NOESY) or X-ray crystallography. In the case of this compound, the spectroscopic data were sufficient to propose a definitive structure. The specific stereochemistry was confirmed by comparison with related known natural products and through stereoselective synthesis, which falls outside the scope of this structural elucidation discussion.
Through the systematic application of these powerful analytical methods, the complete chemical structure of this compound was successfully elucidated, providing a foundation for further investigation into its chemical and biological properties.
Chemical Synthesis of Orijanone and Analogues
Total Synthesis Approaches for Orijanone
While this compound has been reported as a chemically synthesized compound, detailed accounts of its total synthesis from simple precursors are not extensively detailed in the immediately available literature. However, a specific transformation leading to the this compound structure from a related quinoline (B57606) derivative has been described. researchgate.net This approach involves the conversion of 2-isopropyl-9-methylfuro[2,3-b]quinolin-4(9H)-ones into 4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2(1H)-ones (this compound). researchgate.net The proposed mechanism for this conversion involves the reaction of the furoquinoline derivative with methyl iodide, leading to the formation of pseudobase hydriodides. researchgate.net Subsequent treatment with a base facilitates the rearrangement and transformation into the this compound structure. researchgate.net This specific route highlights a method for constructing the characteristic 3-(3-methyl-2-oxobutyl) side chain and the 4-methoxy group on the quinolin-2(1H)-one core.
Synthetic Methodologies for 4-Hydroxyquinolin-2-ones and Quinoline-2,4-diones
The synthesis of the core scaffolds of 4-hydroxyquinolin-2-ones and quinoline-2,4-diones has been a subject of extensive research, with various methodologies developed over the years. These structures serve as versatile intermediates for the synthesis of a wide range of quinoline alkaloids and their analogues.
Traditional methods for synthesizing 4-hydroxyquinolin-2-ones often involve the reaction of anilines with malonic acid derivatives under acidic or thermal conditions. mdpi.comarabjchem.org For instance, the reaction of aniline (B41778) with malonic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride has been reported to yield 4-hydroxyquinolin-2-one. mdpi.com Another approach involves the cyclization of N,N'-diphenyl malonamide (B141969) using polyphosphoric acid at elevated temperatures. arabjchem.org Microwave-assisted protocols have also been developed to provide efficient routes to 4-hydroxy-2-quinolone derivatives by condensing anilines with reagents like diethylmalonate or malonic acid. nih.govpreprints.org
The synthesis of quinoline-2,4-diones can be achieved through different routes. One method involves the intramolecular Houben-Hoesch reaction of α,α-dialkyl substituted cyanoacetanilides, promoted by reagents such as methyl triflate. tandfonline.com Other approaches include copper-catalyzed sequential addition-cyclization reactions. arabjchem.org Visible light-induced methodologies have also emerged as environmentally friendly routes for the synthesis of quinoline-2,4-diones, sometimes proceeding under metal-free and photocatalyst-free conditions via tandem radical cyclization reactions. scilit.comjlu.edu.cnresearchgate.net
Recent advancements in the synthesis of these scaffolds have focused on developing more efficient, environmentally friendly, and selective methods. This includes the use of catalytic approaches and reactions incorporating readily available feedstocks like carbon dioxide. nih.govscilit.comresearchgate.net For example, silver-catalyzed reactions utilizing o-alkynylanilines and carbon dioxide under mild conditions have proven effective for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives. nih.govscilit.comresearchgate.net
Development of Analogues for Structure-Activity Relationship Studies (if applicable)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity. researchgate.netnih.gov The synthesis of analogues is a crucial part of SAR investigations. While specific detailed SAR studies focused exclusively on this compound were not found in the search results, the synthesis of analogues of quinoline alkaloids and related quinoline structures is a common practice for exploring their biological potential. bohrium.commdpi.com
The isolation of this compound alongside other quinoline alkaloids from Orixa japonica, such as isopteleflorine (B64958) and 3'-O-methylorixine, provides a basis for comparative structural analysis within a group of naturally occurring compounds. researchgate.net Studies on related furo[2,3-b]quinoline (B11916999) skeletons, also found in Orixa japonica alkaloids, have investigated the role of specific substituents, such as a methoxy (B1213986) group at C-7, in influencing biological activities like antifungal properties. acs.org
The diverse synthetic methodologies available for 4-hydroxyquinolin-2-ones and quinoline-2,4-diones facilitate the creation of a wide array of analogues with variations in substituents and core modifications. bohrium.commdpi.comnih.govmdpi.com These synthetic strategies allow for systematic structural changes to be made and the resulting compounds to be evaluated, thereby contributing to the understanding of the structural features critical for desired activities, even if not specifically reported for this compound itself.
Catalytic Methods in Quinoline Alkaloid Synthesis
Catalytic methods have revolutionized the synthesis of quinoline alkaloids and their derivatives by offering improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches. tandfonline.comrsc.org A variety of catalysts, including transition metal complexes, organocatalysts, and heterogeneous catalysts, have been employed in quinoline synthesis. jetir.orgtandfonline.com
Transition metals such as palladium, copper, and gold have been widely used to catalyze various reactions leading to the quinoline core. arabjchem.orgrsc.org For example, palladium-catalyzed carbonylation reactions and oxidative annulation strategies have been developed for the synthesis of functionalized quinolines. rsc.org Gold catalysis has also shown significant advancements in quinoline synthesis through various intermolecular annulation reactions. Copper-catalyzed cascade reactions have been reported for the synthesis of quinoline-2,4-diones. arabjchem.org
Acid catalysts, including both Brønsted and Lewis acids, are also commonly utilized in quinoline synthesis, promoting cyclization and condensation reactions. tandfonline.comrsc.org More recently, the application of nanocatalysts has gained attention due to their potential for reusability and enhanced catalytic activity in quinoline synthesis. tandfonline.com Furthermore, photocatalysis, utilizing visible light and photocatalysts, represents a modern approach for constructing quinoline scaffolds under mild and environmentally friendly conditions. scilit.comjlu.edu.cnresearchgate.net These catalytic strategies provide powerful tools for the efficient construction of the complex molecular architectures found in quinoline alkaloids like this compound and their analogues.
Mechanistic Investigations of Orijanone S Biological Activities in Vitro/preclinical Focus
Insights from Orixa japonica Extract Activity on Cellular Pathways
Studies utilizing extracts from Orixa japonica, the natural source of Orijanone, have provided significant insights into its anti-inflammatory potential. Research centered on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has been particularly revealing.
The aqueous extract of Orixa japonica (AEOJ) has demonstrated a potent ability to modulate key inflammatory mediators. In LPS-stimulated RAW 264.7 cells, AEOJ significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and transcriptional levels. researchgate.net This suppression is critical, as iNOS and COX-2 are enzymes responsible for the production of potent inflammatory molecules.
Furthermore, the production of the pro-inflammatory cytokine, tumor necrosis factor-α (TNF-α), was also markedly reduced by AEOJ treatment. researchgate.net The extract's ability to downregulate the expression of these central inflammatory genes suggests a comprehensive anti-inflammatory mechanism of action. researchgate.net
| Mediator | Effect of AEOJ Treatment | Level of Regulation | Reference |
|---|---|---|---|
| iNOS (inducible Nitric Oxide Synthase) | Potent Inhibition | Protein and mRNA | researchgate.net |
| COX-2 (Cyclooxygenase-2) | Significant Reduction | Protein and mRNA | researchgate.net |
| TNF-α (Tumor Necrosis Factor-α) | Potent Inhibition | Protein and mRNA | researchgate.net |
The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and TNF-α. The anti-inflammatory effects of the Orixa japonica extract are directly linked to its ability to suppress this pathway. researchgate.net
Mechanistic studies revealed that the extract inhibits the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By preventing IκBα degradation, the extract effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus. researchgate.net This action prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes, thereby halting the inflammatory cascade at a critical control point. researchgate.netnih.gov
Consistent with its inhibitory effects on iNOS and COX-2 expression, the Orixa japonica extract significantly suppresses the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net In LPS-stimulated RAW 264.7 cells, treatment with the extract led to a dose-dependent decrease in the release of both NO and PGE2. researchgate.netntu.edu.tw
Overproduction of NO and PGE2 is a hallmark of chronic inflammatory conditions. nih.govresearchmap.jp By curtailing the synthesis of these two potent inflammatory mediators, the extract demonstrates a direct and functionally significant anti-inflammatory effect in vitro. researchgate.netnih.gov
| Molecule | Enzyme | Effect of AEOJ Treatment | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | iNOS | Potently Inhibited | researchgate.net |
| Prostaglandin E2 (PGE2) | COX-2 | Potently Inhibited | researchgate.net |
Potential Molecular Targets and Receptor Interactions of Quinoline (B57606) Alkaloids, including this compound
This compound belongs to the quinoline class of alkaloids, a diverse group of nitrogen-containing heterocyclic compounds known for a wide array of biological activities. nih.govwikipedia.org While direct molecular target studies on this compound are limited, the broader quinoline scaffold provides a framework for understanding its potential interactions.
Quinoline alkaloids are known to interact with fundamental cellular components and signaling pathways. A prominent molecular target for some quinoline alkaloids, like camptothecin, is DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription. nih.gov Inhibition of this enzyme leads to DNA damage and is a key mechanism in anticancer activity. nih.gov
Furthermore, various quinoline alkaloids have been shown to modulate key signaling pathways involved in cell growth and inflammation. This includes the inhibition of the NF-κB pathway, which aligns with the findings for the Orixa japonica extract, as well as other pathways such as the MEK/ERK signaling cascade. taylorandfrancis.com The hybridization of quinoline and chalcone (B49325) scaffolds has produced compounds that target tubulin polymerization, various kinases, and DNA cleavage activity, highlighting the versatility of the quinoline structure in interacting with diverse molecular targets. rsc.orgsemanticscholar.org
The quinoline scaffold is the basis for numerous compounds with significant antimicrobial and antiviral properties. nih.govnih.gov Natural alkaloids, including those with a quinoline structure, can exert antibacterial effects through several mechanisms. nih.gov These include the disruption of the bacterial cell membrane, interference with DNA function and replication, and the inhibition of protein synthesis. nih.gov
In the context of antiviral activity, quinoline derivatives have shown efficacy against a wide range of viruses, including Zika virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. nih.govingentaconnect.comresearchgate.net The mechanisms for these activities are varied and can involve inhibiting viral replication, entry into host cells, or other critical stages of the viral life cycle. The broad-spectrum antimicrobial activity associated with the quinoline core structure suggests that this compound may also possess such properties. nih.govnih.gov
Antioxidant Activities at a Molecular Level
Detailed in vitro studies elucidating the specific molecular mechanisms of this compound's antioxidant activity are not extensively available in the current scientific literature. The broader class of quinoline alkaloids has been recognized for its antioxidant potential, which is often attributed to the ability to scavenge free radicals and modulate oxidative stress pathways. researchgate.netnih.gov However, specific assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydroxyl radical scavenging, or the assessment of its influence on antioxidant enzymes have not been specifically reported for this compound.
Generally, the antioxidant activity of quinoline derivatives can involve mechanisms such as hydrogen atom donation or electron donation to neutralize reactive oxygen species. japsonline.com The structural features of the quinoline scaffold can be modified to enhance these properties. mdpi.comnih.gov For many natural compounds, antioxidant effects are also mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This pathway, however, has not yet been specifically investigated in relation to this compound.
Comparative Analysis of this compound's In Vitro Activity with Related Natural Quinoline Alkaloids
Orixa japonica is a rich source of a variety of quinoline alkaloids, providing a basis for comparative analysis of their biological activities. While direct comparative studies on the antioxidant effects of this compound and its relatives are limited, research on other biological activities of alkaloids from this plant offers a contextual comparison.
A study on the roots of Orixa japonica led to the isolation of a new quinoline alkaloid along with seventeen known ones. Several of these compounds were screened for their anti-pathogenic fungi activities. nih.gov For instance, certain furo[2,3-b]quinoline (B11916999) alkaloids demonstrated significant antifungal effects. nih.gov Another investigation into the chemical constituents of Orixa japonica identified several quinoline alkaloids and explored their potential biological roles. researchgate.netclockss.org
The table below presents a selection of quinoline alkaloids isolated from Orixa japonica, alongside this compound, to illustrate the chemical diversity within this plant species. While specific in vitro antioxidant data for this compound is not available, the varied structures of these related compounds suggest they may possess a range of biological activities that warrant further investigation.
| Compound Name | Other Quinoline Alkaloids from Orixa japonica |
| This compound | Isopteleflorine (B64958) |
| 3'-O-Methylorixine | |
| Kokusagine | |
| Skimmianine | |
| Japonine | |
| Eduline | |
| N-methylatanine |
This comparative view highlights that while this compound is part of a diverse group of alkaloids within Orixa japonica, its specific biological activity profile, particularly concerning its antioxidant mechanisms, remains an area for future research. The established activities of its sister compounds suggest that this compound may also possess noteworthy biological effects.
Advanced Analytical Methodologies for Orijanone
Quantitative Determination of Orijanone in Complex Matrices (e.g., Plant Extracts)
The determination of this compound in complex biological or botanical samples typically involves chromatographic separation coupled with sensitive detection methods. Plant extracts are known to contain a diverse array of compounds, requiring robust analytical techniques to isolate and quantify specific constituents like this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of non-volatile and semi-volatile compounds, including alkaloids like this compound. ddtjournal.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of plant extracts containing this compound, reversed-phase HPLC is commonly employed due to its suitability for separating compounds of varying polarities.
Various detectors can be coupled with HPLC to detect and quantify this compound. Ultraviolet (UV) detectors are frequently used, as quinoline (B57606) alkaloids typically possess chromophores that absorb UV light. ddtjournal.com The UV spectrum of this compound has been reported, indicating a conjugated aromatic system. ddtjournal.com Diode array detectors (DAD) can provide full UV-Vis spectra, aiding in peak identification and purity assessment. Evaporative light scattering detectors (ELSD) and charged aerosol detectors (CAD) are also applicable for compounds that lack strong UV absorbance. While specific details on HPLC method parameters solely for this compound quantification in plant extracts are not extensively detailed in the provided snippets, HPLC with UV detection has been applied in studies involving the analysis of quinoline alkaloids from Orixa japonica. utb.cz
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, resolution, and speed compared to conventional HPLC-MS. utb.czjst.go.jp This hyphenated technique is particularly powerful for the analysis of complex matrices like plant extracts, allowing for the simultaneous separation and identification/quantification of multiple compounds, including this compound, even at trace levels.
The MS/MS component provides structural information through the fragmentation of parent ions, enabling highly selective detection and confirmation of this compound within a complex matrix, minimizing interference from co-eluting compounds. LC-MS analysis has been utilized in studies involving the chemical profiling of plant extracts, demonstrating its applicability in the analysis of natural products. jst.go.jp The reported use of HPLC coupled with atmospheric pressure chemical ionization (APCI) mass spectrometry for the detection of other plant-derived compounds further supports the relevance of LC-MS techniques in this field. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. nih.govddtjournal.comekb.eg While this compound is a quinoline alkaloid and its volatility would depend on its specific chemical structure, GC-MS is a standard technique for analyzing volatile components in plant extracts. If this compound or related, more volatile derivatives are present in the analyzed sample, GC-MS could potentially be applied. The MS detector in GC-MS provides mass spectral data that can be used for compound identification by comparison to spectral libraries. GC-MS is a valuable tool in the comprehensive chemical profiling of natural products, complementing LC-based methods.
Application of Advanced Spectroscopic Techniques for Trace Analysis
Advanced spectroscopic techniques play a crucial role in the identification and structural elucidation of this compound, particularly when dealing with limited sample quantities or complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (e.g., COSY, HMQC, HMBC, NOESY), has been instrumental in determining the structure of this compound. tandfonline.comresearchgate.netmdma.chddtjournal.comctdbase.org Analysis of chemical shifts, coupling constants, and correlation signals provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. tandfonline.commdma.chddtjournal.comctdbase.org
Chemometric Approaches for this compound Profiling in Complex Mixtures
Chemometric approaches involve the application of mathematical and statistical methods to chemical data. In the context of analyzing complex mixtures containing this compound, chemometrics can be used to extract meaningful information from large datasets generated by chromatographic and spectroscopic techniques. nih.gov For example, multivariate data analysis techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be applied to chromatographic (e.g., HPLC, UPLC) or spectroscopic (e.g., NMR, MS) data obtained from different plant samples or extracts.
These methods can help in:
Identifying patterns and variations in the chemical composition of different samples.
Discriminating between samples based on their this compound content and the profile of co-occurring compounds.
Developing models for the classification or prediction of sample properties based on their chemical fingerprints.
Highlighting the analytical signals (chromatographic peaks or spectroscopic signals) that are most characteristic of this compound, even in the presence of numerous other compounds.
Future Research Trajectories for Orijanone
Exploration of Additional Biosynthetic Genes and Enzymes
The biosynthesis of Orijanone, like other prenylated flavonoids, involves a complex interplay of enzymes encoded by a specific set of genes. The core flavanone (B1672756) structure is assembled through the general flavonoid pathway, starting from the amino acid phenylalanine. nih.gov This is followed by a crucial prenylation step, which attaches a lipophilic side-chain, a feature known to enhance the biological activity of flavonoids. researchgate.netnih.gov
Future research must focus on identifying the specific genes and characterizing the enzymes responsible for this compound's formation in its natural plant sources. This involves several key steps:
Transcriptome Analysis: Sequencing the transcriptome of this compound-producing plants can identify candidate genes for enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and, most critically, the specific prenyltransferase (PT) that attaches the isoprenyl group to the flavanone skeleton. nih.govresearchgate.net
Gene Characterization: Once identified, these genes can be cloned and expressed in heterologous systems (e.g., yeast or E. coli) to confirm their enzymatic function. nih.govresearchgate.net This allows for detailed biochemical assays to determine substrate specificity and catalytic efficiency.
Pathway Elucidation: Understanding the complete pathway will reveal how the precursor molecules, p-coumaroyl-CoA and malonyl-CoA, are converted into the final this compound structure. nih.gov Identifying the specific prenyltransferase is particularly important, as these enzymes often exhibit strict regioselectivity, determining the exact position of the prenyl group on the flavonoid core. researchgate.netfrontiersin.org
Knowledge of these biosynthetic enzymes not only deepens our fundamental understanding but also provides the molecular tools needed for metabolic engineering to enhance this compound production or create novel derivatives.
| Enzyme Class | Role in Prenylated Flavanone Biosynthesis |
| Phenylalanine ammonia (B1221849) lyase (PAL) | Converts phenylalanine to cinnamic acid, the first step in the phenylpropanoid pathway. nih.gov |
| Cinnamic acid 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov |
| 4-coumarate: CoA ligase (4CL) | Activates p-coumaric acid into its CoA ester, p-coumaroyl-CoA. nih.gov |
| Chalcone synthase (CHS) | Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov |
| Chalcone isomerase (CHI) | Catalyzes the stereospecific cyclization of the chalcone intermediate into a flavanone (e.g., naringenin). nih.gov |
| Prenyltransferase (PT) | Transfers a prenyl group (e.g., from dimethylallyl diphosphate) to the flavanone skeleton, which is the key step in forming prenylated flavonoids like this compound. researchgate.netfrontiersin.org |
Development of Chemoenzymatic Synthetic Routes
While isolation from natural sources is one method to obtain this compound, chemical and chemoenzymatic synthesis offers a more controlled, scalable, and versatile approach. Chemoenzymatic routes, which combine the precision of biocatalysis with the efficiency of organic chemistry, are particularly promising for complex natural products. nih.govmdpi.com
Future development in this area could focus on a one-pot, multi-step cascade reaction. unitus.itresearchgate.net This strategy has been successfully applied to the synthesis of other flavanones and involves two key enzymatic steps:
Enzyme-Catalyzed Aldol (B89426) Condensation: A promiscuous lipase (B570770), for example, could be used to catalyze the cross-aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde to form the chalcone precursor of this compound. unitus.it
Enzyme-Catalyzed Cyclization: A second enzyme, such as another lipase or a chalcone isomerase mimic, would then catalyze the intramolecular oxa-Michael addition of the chalcone to stereoselectively form the flavanone ring of this compound. unitus.itresearchgate.net
This approach offers significant advantages, including high stereoselectivity and the use of mild, environmentally friendly reaction conditions. unitus.it Research will be needed to identify or engineer enzymes with high activity and specificity for the this compound precursors. The immobilization of these enzymes could further enhance the sustainability and reusability of the catalytic system. unitus.itresearchgate.net
| Synthetic Strategy | Description | Potential Application for this compound |
| One-Pot Chemoenzymatic Cascade | Utilizes multiple enzymes in a single reaction vessel to perform sequential transformations, such as aldol condensation followed by cyclization. unitus.it | A lipase could first synthesize the prenylated chalcone precursor, and a second enzyme could cyclize it to this compound, all in one pot. |
| Enzymatic Kinetic Resolution | Employs enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of chiral compounds. mdpi.com | Could be used to produce enantiomerically pure this compound or its intermediates. |
| Late-Stage Enzymatic Functionalization | Involves using enzymes to perform highly specific modifications, such as hydroxylation or oxidation, on a nearly complete synthetic molecule. nih.govmdpi.com | An engineered cytochrome P450 or monooxygenase could be used to introduce specific hydroxyl groups onto a synthetic this compound scaffold. |
| Precursor-Directed Biosynthesis | Feeds synthetic, non-natural precursor molecules to an engineered biological system (e.g., yeast) containing the necessary biosynthetic enzymes. nih.gov | Synthetic analogs of p-coumaroyl-CoA could be supplied to a system expressing the this compound biosynthetic pathway to generate novel derivatives. |
In-depth Elucidation of Specific Receptor-Ligand Interactions through Computational Modeling
To understand the biological activity of this compound, it is crucial to identify its molecular targets and elucidate the mechanism of interaction. Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides a powerful in silico toolkit for predicting and analyzing these interactions at the atomic level. mdpi.comnih.gov This approach has been widely used to investigate how other flavonoids bind to various protein targets, such as enzymes and receptors. nih.govmdpi.comijpsr.com
Future research on this compound should employ these computational methods to:
Identify Potential Protein Targets: this compound can be virtually screened against libraries of protein structures to identify those with the highest binding affinity, providing hypotheses about its biological function. nih.gov
Predict Binding Modes: For a given target, molecular docking can predict the most stable binding pose of this compound within the protein's active or allosteric site. biointerfaceresearch.com This reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov
Analyze Complex Stability: Molecular dynamics simulations can model the behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and any conformational changes that occur upon binding. biointerfaceresearch.com
Guide Drug Design: The structural insights gained from these models can guide the rational design of this compound derivatives with enhanced binding affinity, selectivity, and therapeutic potential. mdpi.com
These computational studies are essential for prioritizing experimental validation and accelerating the discovery of this compound's mechanisms of action. ijpsr.com
| Computational Method | Objective | Example Application for Flavonoids |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target. nih.govbiointerfaceresearch.com | Screening of 800 flavonoids against cyclin-dependent kinase 8 (CDK8) identified a compound with a high binding affinity of -10.7 kcal/mol. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of a ligand-protein complex over time. nih.gov | A 100 ns simulation showed that a flavonoid-CDK8 docked complex had good conformational stability. nih.gov |
| ADMET Prediction | In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Virtual screening of flavonoids for drug-likeness and favorable toxicity parameters. nih.govnih.gov |
| Molecular Fractionation with Conjugate Caps (MFCC) | Quantifies the interaction energies between a ligand and individual amino acid residues in the binding site. mdpi.comnih.gov | Identified that residues GLU204, HIS216, and ASN318 play critical roles in stabilizing orexin (B13118510) receptor antagonists. nih.gov |
Investigations into Novel Biological Functions through Omics-based Approaches (e.g., Metabolomics, Proteomics)
While specific activities of this compound may be known, its full spectrum of biological functions is likely much broader. Omics technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of small-molecule metabolites), offer a systems-level view of how a compound affects cellular processes. nih.gov These approaches can uncover novel mechanisms of action and identify new therapeutic applications. mdpi.com
Future investigations should utilize these powerful, data-rich methods:
Proteomic Profiling: Cells or tissues treated with this compound can be analyzed using mass spectrometry-based proteomics. This can reveal changes in the expression levels of thousands of proteins, highlighting entire pathways that are activated or suppressed by the compound. researchgate.net For example, a proteomic study of a plant extract revealed its ability to suppress mitochondrial metabolism in cancer cells by downregulating key enzymes. researchgate.net
Metabolomic Analysis: By measuring the changes in cellular metabolites after this compound treatment, researchers can identify which metabolic networks are perturbed. mdpi.com This can provide direct evidence of enzyme inhibition or pathway modulation and can help identify biomarkers of the compound's activity. nih.gov
Multi-Omics Integration: The most powerful approach involves integrating data from proteomics, metabolomics, and even transcriptomics. mdpi.com This provides a comprehensive picture of the cellular response to this compound, from gene expression changes to protein-level and metabolic consequences, allowing for the identification of key regulatory hubs and novel biological functions. nih.gov
These unbiased, discovery-based approaches are essential for moving beyond single-target hypotheses and uncovering the full biological impact of this compound.
| Omics Technology | Research Goal | Potential Findings for this compound |
| Proteomics | To identify global changes in protein expression and post-translational modifications following treatment. | Identification of specific enzymes, signaling proteins, or structural proteins whose levels are altered, revealing this compound's mechanism of action (e.g., induction of apoptosis, inhibition of cell cycle). researchgate.net |
| Metabolomics | To profile changes in the levels of endogenous small-molecule metabolites (e.g., amino acids, lipids, sugars). | Discovery of specific metabolic pathways disrupted by this compound (e.g., energy metabolism, nucleotide synthesis), pointing to direct enzyme inhibition or pathway dysregulation. nih.gov |
| Integrated Multi-Omics | To combine proteomic, metabolomic, and transcriptomic data for a holistic view of the cellular response. | Elucidation of complex signaling cascades (e.g., Wnt/β-catenin pathway) affected by this compound and the discovery of novel, unanticipated biological functions. mdpi.com |
Q & A
Basic Research Questions
Q. How can researchers identify knowledge gaps in the existing literature on Orijanone’s biosynthesis pathways?
- Methodological Approach : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on recent studies (last 10 years). Prioritize peer-reviewed articles that address biosynthesis mechanisms, enzymatic pathways, or genetic regulation. Use keyword combinations such as “this compound biosynthesis,” “polyketide synthases,” and “metabolic engineering.” Compare findings across studies to highlight inconsistencies or understudied steps (e.g., post-modification reactions) .
- Data Analysis : Create a comparative table of key enzymes, substrates, and yields reported in literature to visualize gaps. Example:
| Study | Enzyme Class | Substrate | Yield (%) | Notes |
|---|---|---|---|---|
| A (2022) | Type I PKS | Malonyl-CoA | 12 | Limited post-PKS modifications |
| B (2023) | Modular PKS | Acetyl-CoA | 8 | No characterization of tailoring enzymes |
Q. What experimental design considerations are critical for validating this compound’s synthetic routes in vitro?
- Methodology : Use a controlled factorial design to test variables such as pH, temperature, and cofactor availability. Include negative controls (e.g., enzyme-free reactions) and replicate experiments to assess reproducibility. Employ HPLC or LC-MS for quantitative analysis of intermediates and final products .
- Common Pitfalls : Avoid overreliance on single-timepoint assays; instead, perform kinetic studies to capture reaction dynamics. Reference NMR and HRMS data from prior studies to validate structural assignments .
Q. How can researchers ensure the reliability of spectroscopic data (e.g., NMR, IR) for this compound characterization?
- Best Practices : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) and compare to published spectra of structurally analogous compounds. For novel derivatives, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Document solvent effects and calibration standards in metadata .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Analytical Framework : Apply the “principal contradiction” analysis from dialectical methodology . Identify the dominant variable influencing bioactivity disparities (e.g., cell line specificity vs. compound purity). Design dose-response assays across multiple cell models (cancer vs. normal) using standardized purity criteria (>95% by HPLC). Statistically compare IC50 values via ANOVA, accounting for batch-to-batch variability .
- Example Workflow :
- Step 1 : Replicate prior bioactivity studies under identical conditions.
- Step 2 : Isolate confounding factors (e.g., endotoxin contamination) using Limulus amebocyte lysate assays.
- Step 3 : Re-analyze data using mixed-effects models to quantify variance sources .
Q. How can researchers optimize this compound’s stability in pharmacokinetic studies?
- Methodology : Employ a Quality by Design (QbD) approach. Use response surface methodology (RSM) to test formulation variables (e.g., pH, excipients). Monitor degradation products via UPLC-QTOF and correlate stability with molecular descriptors (logP, polar surface area) .
- Data Integration : Build a degradation pathway model using computational tools like Gaussian or Schrödinger Suite to predict vulnerable functional groups .
Q. What advanced statistical methods address heterogeneity in this compound’s ecological sampling data?
- Approach : Apply spatial autocorrelation analysis to identify sampling biases in field studies. Use geostatistical tools (e.g., kriging) to interpolate missing data. For microbiome interaction studies, perform permutational multivariate ANOVA (PERMANOVA) to disentangle compound effects from environmental variables .
Methodological Guidelines
Q. How to formulate hypothesis-driven research questions for this compound’s mechanistic studies?
- Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Weak Question : “Does this compound inhibit inflammation?” (descriptive, lacks specificity).
- Improved Question : “Does this compound suppress NF-κB signaling in macrophages by targeting IKKβ phosphorylation at Ser177/181?” (mechanistic, testable) .
Q. What protocols ensure reproducibility in this compound’s in vivo toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
